
7-Amino-4-chloroisoindolin-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Amino-4-chloroisoindolin-1-one is a heterocyclic compound with the molecular formula C8H7ClN2O. It is a derivative of isoindolinone, characterized by the presence of an amino group at the 7th position and a chlorine atom at the 4th position on the isoindolinone ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-4-chloroisoindolin-1-one typically involves multicomponent reactions (MCRs). One common method is the Ugi-type reaction, which involves the reaction of isonitrile, amine, and methyl 2-formylbenzoate under acidic conditions. This reaction leads to the formation of an intermediate, which undergoes intramolecular amidation to yield the desired isoindolinone derivative .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of multicomponent reactions and intramolecular amidation can be scaled up for industrial applications, ensuring efficient and cost-effective production.
Análisis De Reacciones Químicas
Types of Reactions
7-Amino-4-chloroisoindolin-1-one can undergo various chemical reactions, including:
Substitution Reactions: The amino and chloro groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Amidation and Esterification: The compound can form amides and esters through reactions with carboxylic acids and alcohols, respectively.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Amidation: Carboxylic acids or their derivatives in the presence of coupling agents like EDCI or DCC.
Major Products Formed
The major products formed from these reactions include various substituted isoindolinone derivatives, which can have different functional groups depending on the reagents and conditions used.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
The compound is primarily explored as a potential inhibitor of cyclin-dependent kinases, particularly CDK7. Inhibition of CDK7 can disrupt cell cycle progression, making it a promising target for cancer therapy.
- Mechanism of Action : The compound binds to CDK7 with high affinity, disrupting normal cell proliferation pathways. This mechanism is essential for developing new anti-cancer agents.
- Pharmacokinetics : Studies indicate that 7-Amino-4-chloroisoindolin-1-one demonstrates superior pharmacokinetic properties compared to existing CDK inhibitors, suggesting its potential for therapeutic use in oncology .
Material Science
In addition to its medicinal applications, this compound can be utilized in material science for synthesizing polymers and other materials with specific properties. Its unique structure allows it to serve as a scaffold for developing new materials with desirable characteristics.
Biological Studies
The compound serves as a scaffold for developing bioactive molecules with potential therapeutic effects. Its biological activity has been investigated in various studies:
- Antiviral Activity : Research indicates that derivatives of isoindolinones exhibit significant antiviral properties, including activity against HIV-1 integrase inhibitors .
- Anticancer Properties : The compound's ability to inhibit CDK7 suggests potential application in treating various cancers, particularly those characterized by uncontrolled cell proliferation.
Table 1: Pharmacokinetic Properties of this compound
Parameter | Value |
---|---|
C_max | High |
AUC | Significant |
t_1/2 | Extended |
Oral Bioavailability | Excellent (86%) |
This table summarizes key pharmacokinetic parameters that highlight the compound's favorable profile for further development as a therapeutic agent.
Table 2: Comparison of Antiviral Potency
Compound | EC50 (nM) | Selectivity Index |
---|---|---|
This compound | 180 | High |
Raltegravir | Variable | Moderate |
This comparison illustrates the enhanced potency of this compound against resistant strains of HIV compared to established treatments.
Mecanismo De Acción
The mechanism of action of 7-Amino-4-chloroisoindolin-1-one, particularly in its role as a CDK inhibitor, involves binding to the active site of the kinase. This binding interferes with the kinase’s ability to phosphorylate its substrates, thereby inhibiting cell cycle progression and potentially leading to cell death in cancer cells . The molecular targets include specific amino acid residues within the kinase’s active site, which are crucial for its activity.
Comparación Con Compuestos Similares
Similar Compounds
Isoindolin-1-one: The parent compound without the amino and chloro substitutions.
4-Chloroisoindolin-1-one: Lacks the amino group at the 7th position.
7-Aminoisoindolin-1-one: Lacks the chloro group at the 4th position.
Uniqueness
7-Amino-4-chloroisoindolin-1-one is unique due to the presence of both the amino and chloro groups, which confer distinct chemical reactivity and biological activity. This dual substitution enhances its potential as a versatile scaffold for drug development and other applications.
Actividad Biológica
7-Amino-4-chloroisoindolin-1-one is a heterocyclic compound with notable biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.
Molecular Formula: C₈H₇ClN₂O
CAS Number: 2098309-99-8
SMILES Notation: C1C2=C(C=CC(=C2C(=O)N1)N)Cl
The compound features an isoindoline structure with an amino group at position 7 and a chlorine atom at position 4. This unique substitution pattern contributes to its biological activity.
The biological activity of this compound primarily involves its interaction with specific molecular targets, including various kinases. Research indicates that it acts as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. In particular, it has shown high binding affinity for CDK7, suggesting potential applications in cancer therapy due to its ability to disrupt uncontrolled cell proliferation .
Anticancer Properties
Several studies have highlighted the anticancer potential of this compound. It has been shown to exhibit:
- Inhibition of Cancer Cell Proliferation: In vitro studies demonstrated that this compound significantly reduces the viability of various cancer cell lines, including breast and lung cancer cells .
- Mechanistic Insights: The compound's ability to inhibit CDK7 leads to decreased phosphorylation of key proteins involved in the cell cycle, ultimately resulting in cell cycle arrest and apoptosis in cancer cells .
Cell Line | IC50 (µM) | Effect |
---|---|---|
MCF-7 (Breast) | 5.2 | Inhibition of proliferation |
A549 (Lung) | 3.8 | Induction of apoptosis |
HeLa (Cervical) | 4.5 | Cell cycle arrest |
Antimicrobial Activity
In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. Preliminary studies suggest that it possesses significant activity against various bacterial strains, indicating potential as a new antimicrobial agent .
Case Study 1: Inhibition of CDK7
A research study focused on the synthesis and evaluation of this compound derivatives revealed that these compounds could effectively inhibit CDK7 with IC50 values ranging from 0.5 to 5 µM. The study utilized biochemical assays and molecular docking simulations to confirm the binding interactions between the compound and the kinase active site .
Case Study 2: Antimicrobial Testing
Another study assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 10 µg/mL against both strains, showcasing its potential as a lead compound for developing new antibiotics .
Propiedades
IUPAC Name |
7-amino-4-chloro-2,3-dihydroisoindol-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O/c9-5-1-2-6(10)7-4(5)3-11-8(7)12/h1-2H,3,10H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHIMSIPWYQQONK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2C(=O)N1)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.